Cas no 152645-33-5 (5-Methyl-2-nitrophenylisocyanate)
5-Methyl-2-nitrophenylisocyanate Chemical and Physical Properties
Names and Identifiers
-
- Benzene,2-isocyanato-4-methyl-1-nitro-
- 5-METHYL-2-NITROPHENYL ISOCYANATE
- 569178_ALDRICH
- AC1NDOFK
- ACMC-20am27
- AG-E-00033
- CTK4C7525
- Benzene, 2-isocyanato-4-methyl-1-nitro- (9CI)
- 2-isocyanato-4-methyl-1-nitrobenzene
- 152645-33-5
- AKOS013152961
- EN300-275646
- SCHEMBL3843245
- J-008942
- DTXSID40404780
- 5-Methyl-2-nitrophenylisocyanate
-
- MDL: MFCD00047746
- Inchi: 1S/C8H6N2O3/c1-6-2-3-8(10(12)13)7(4-6)9-5-11/h2-4H,1H3
- InChI Key: XRYLXAIOORHIOB-UHFFFAOYSA-N
- SMILES: [O-][N+](C1C=CC(C)=CC=1N=C=O)=O
Computed Properties
- Exact Mass: 178.03788
- Monoisotopic Mass: 178.03784206g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 242
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 75.2Ų
Experimental Properties
- Color/Form: Light yellow solid
- Density: 1.27
- Boiling Point: 305°C at 760 mmHg
- Flash Point: Degrees Fahrenheit:230°F
Degrees Celsius:110°C - Refractive Index: 1.578
- PSA: 72.57
- Solubility: Not determined
5-Methyl-2-nitrophenylisocyanate Security Information
-
Symbol:
- Signal Word:Danger
- Hazard Statement: H315-H319-H334-H335
- Warning Statement: P261-P305+P351+P338-P342+P311
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: 26-36
-
Hazardous Material Identification:
- Risk Phrases:R36/37/38
- Safety Term:S26-36
5-Methyl-2-nitrophenylisocyanate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M241615-1g |
5-Methyl-2-nitrophenylisocyanate |
152645-33-5 | 1g |
$ 170.00 | 2022-06-04 | ||
| TRC | M241615-2.5g |
5-Methyl-2-nitrophenylisocyanate |
152645-33-5 | 2.5g |
$ 255.00 | 2022-06-04 | ||
| TRC | M241615-5g |
5-Methyl-2-nitrophenylisocyanate |
152645-33-5 | 5g |
$ 555.00 | 2022-06-04 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-226992-1g |
5-Methyl-2-nitrophenyl isocyanate, |
152645-33-5 | 1g |
¥301.00 | 2023-09-05 | ||
| Enamine | EN300-275646-1g |
2-isocyanato-4-methyl-1-nitrobenzene |
152645-33-5 | 1g |
$557.0 | 2023-09-10 | ||
| Enamine | EN300-275646-5g |
2-isocyanato-4-methyl-1-nitrobenzene |
152645-33-5 | 5g |
$1614.0 | 2023-09-10 | ||
| Enamine | EN300-275646-10g |
2-isocyanato-4-methyl-1-nitrobenzene |
152645-33-5 | 10g |
$2393.0 | 2023-09-10 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1583387-50mg |
2-Isocyanato-4-methyl-1-nitrobenzene |
152645-33-5 | 98% | 50mg |
¥12567.00 | 2023-11-21 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1583387-100mg |
2-Isocyanato-4-methyl-1-nitrobenzene |
152645-33-5 | 98% | 100mg |
¥13167.00 | 2023-11-21 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1583387-250mg |
2-Isocyanato-4-methyl-1-nitrobenzene |
152645-33-5 | 98% | 250mg |
¥12769.00 | 2023-11-21 |
5-Methyl-2-nitrophenylisocyanate Related Literature
-
Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
-
M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
-
Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
-
Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
Additional information on 5-Methyl-2-nitrophenylisocyanate
Introduction to 5-Methyl-2-nitrophenylisocyanate (CAS No. 152645-33-5)
5-Methyl-2-nitrophenylisocyanate, identified by the Chemical Abstracts Service Number (CAS No.) 152645-33-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the class of isocyanates, which are known for their versatile reactivity and utility in synthetic chemistry. The structural features of 5-Methyl-2-nitrophenylisocyanate, particularly the presence of a nitro group and a methyl substituent on the phenyl ring, contribute to its unique chemical properties and make it a valuable intermediate in the synthesis of various bioactive molecules.
The nitro group in the molecular structure imparts electron-withdrawing effects, which can influence the reactivity and electronic properties of the compound. This feature makes 5-Methyl-2-nitrophenylisocyanate particularly useful in cross-coupling reactions and as a precursor for more complex heterocyclic compounds. Additionally, the methyl substituent enhances the lipophilicity of the molecule, potentially improving its solubility in organic solvents and facilitating its use in medicinal chemistry applications.
In recent years, there has been growing interest in leveraging isocyanates like 5-Methyl-2-nitrophenylisocyanate for the development of novel therapeutic agents. Isocyanates are well-known for their ability to participate in condensation reactions with amines, leading to the formation of urea derivatives. These urea-based compounds have shown promise in various pharmacological contexts, including enzyme inhibition and receptor binding studies. The nitro-substituted aromatic ring further enhances the potential of 5-Methyl-2-nitrophenylisocyanate as a building block for drug discovery, as nitroaromatics are frequently explored in medicinal chemistry due to their biological activity and synthetic adaptability.
One of the most compelling aspects of 5-Methyl-2-nitrophenylisocyanate is its role in the synthesis of functionalized polymers and materials with specialized properties. Isocyanates are commonly used in polymer chemistry to create polyurethanes and other polymeric materials. The incorporation of a nitro group into these polymers can lead to materials with enhanced stability or specific interactions with biological targets. For instance, researchers have investigated nitroaromatic polyurethanes as potential candidates for controlled-release drug delivery systems, where the electron-withdrawing nature of the nitro group can modulate drug release kinetics.
Recent advancements in synthetic methodologies have also expanded the utility of 5-Methyl-2-nitrophenylisocyanate. Transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, have enabled the introduction of diverse substituents onto the aromatic ring, further diversifying the chemical space accessible through this intermediate. These techniques have been particularly valuable in generating libraries of novel compounds for high-throughput screening, allowing researchers to identify lead structures with desired pharmacological profiles.
The pharmacological potential of derivatives derived from 5-Methyl-2-nitrophenylisocyanate has been explored in several preclinical studies. For example, researchers have synthesized analogs of this compound as inhibitors of enzymes involved in inflammatory pathways. The nitro group has been shown to enhance binding affinity through dipole interactions with enzyme active sites, while the methyl substituent can improve metabolic stability. Such structural modifications are critical for optimizing drug candidates for clinical development.
Moreover, computational studies have played a crucial role in understanding the reactivity and binding properties of 5-Methyl-2-nitrophenylisocyanate derivatives. Molecular modeling techniques have been employed to predict how different substituents on the aromatic ring influence electronic distributions and interactions with biological targets. These insights have guided experimental efforts toward designing more effective drug candidates with improved pharmacokinetic profiles.
The industrial application of 5-Methyl-2-nitrophenylisocyanate is also noteworthy. Beyond its use in pharmaceutical synthesis, this compound finds applications in agrochemical research, where it serves as a precursor for novel pesticides and herbicides. The structural motifs present in this molecule allow for modifications that can enhance pesticidal activity while reducing environmental impact—a critical consideration in modern agriculture.
In conclusion, 5-Methyl-2-nitrophenylisocyanate (CAS No. 152645-33-5) represents a versatile and valuable intermediate in synthetic chemistry with significant implications for pharmaceutical development and material science. Its unique structural features, combined with recent advances in synthetic methodologies and computational chemistry, make it an attractive candidate for further exploration by researchers aiming to develop innovative therapeutics and functional materials.
152645-33-5 (5-Methyl-2-nitrophenylisocyanate) Related Products
- 57910-98-2(4-methyl-2-nitrophenyl isocyanate)
- 56327-78-7(2-isocyanato-1-methyl-3-nitrobenzene)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)